Taranabant ((1R,2R)stereoisomer)

概要

説明

Taranabant ((1R,2R)stereoisomer) is a highly potent and selective cannabinoid 1 receptor inverse agonist. It is the R-enantiomer of Taranabant, which means it is one of the two stereoisomers of the compound. This compound has been studied for its potential therapeutic applications, particularly in the field of obesity and metabolic disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Taranabant ((1R,2R)stereoisomer) involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of Taranabant ((1R,2R)stereoisomer) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The production methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .

化学反応の分析

Palladium-Catalyzed Amidation

A pivotal step involves the palladium-catalyzed amidation of an enol tosylate to form a tetrasubstituted enamide intermediate. This reaction achieves high stereochemical control, essential for the compound’s final configuration.

Reagents/Conditions :

-

Pd catalyst (unspecified)

-

Enol tosylate substrate

-

Ammonia or amine nucleophiles

-

Polar aprotic solvent (e.g., DMF) at 60–80°C

Asymmetric Hydrogenation

The enamide intermediate undergoes asymmetric hydrogenation to install the (1R,2R) stereochemistry. This step uses chiral catalysts to ensure enantiomeric excess >98%.

Reagents/Conditions :

-

Rhodium or ruthenium chiral catalysts (e.g., DuPhos, BINAP derivatives)

-

H₂ gas (50–100 psi)

-

Solvent: Ethanol or THF

-

Temperature: 25–40°C

Amide Bond Formation

The final step involves coupling the hydrogenated intermediate with a trifluoromethylpyridine derivative via amide bond formation .

Reagents/Conditions :

-

Carboxylic acid activation: BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDC/HOBt

-

Base: Triethylamine or DIPEA

-

Solvent: Dichloromethane or THF

Diastereomer Resolution

Racemic mixtures are resolved using chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate the (1R,2R) stereoisomer .

Trifluoromethylpyridine Installation

The pyridine moiety is introduced via Suzuki coupling or nucleophilic aromatic substitution:

-

Reagents : Boronic ester derivatives, Pd(PPh₃)₄, K₂CO₃

-

Conditions : 80–100°C in dioxane/water

Carbamate and Urea Derivatives

Modifications to the amide group explore carbamate (14 ) and urea (17a–k ) variants to optimize CB1 binding :

| Derivative Type | Reagents | Yield | CB1 Affinity (Ke, nM) |

|---|---|---|---|

| Carbamate | tert-Butyl isocyanate | 45% | 2.4 |

| Urea | Methanesulfonyl chloride | 65% | 2.09 |

Orthosteric Pocket Interactions

Molecular dynamics simulations reveal that S123A mutations reduce binding affinity for MRI-1867/MRI-1891 derivatives but not taranabant, highlighting steric and hydrogen-bonding dependencies in the CB1R binding pocket .

Thermostabilization Effects

Construct modifications (e.g., CB1R-5M-PGS) reduce MRI-1867/MRI-1891 binding by 10–23× compared to taranabant, suggesting long-range conformational impacts on ligand-receptor interactions .

Hydrolytic Stability

Taranabant shows moderate stability in plasma (>90% remaining after 60 min) but degrades rapidly in hepatic S9 fractions (18–88% remaining after 120 min) .

Oxidative Metabolism

Primary metabolites arise from CYP3A4-mediated oxidation of the pyridine and cyanophenyl groups.

Comparative Reaction Data

| Reaction Type | Key Reagents | Yield (%) | Selectivity Notes |

|---|---|---|---|

| Asymmetric hydrogenation | Rh-(R)-BINAP | 85–92 | >98% ee |

| Amide coupling | BOP, triethylamine | 46–71 | Minimal epimerization |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 70–80 | Regioselective for pyridine |

| Urea formation | tert-Butyl isocyanate | 58–74 | High CB1 affinity (Ke <3 nM) |

科学的研究の応用

Obesity Management

Taranabant was primarily developed for the treatment of obesity. Clinical trials have demonstrated its efficacy in reducing body weight and fat mass:

- Phase II and III Trials : In a Phase II trial with 533 participants, taranabant significantly reduced body weight and waist circumference compared to placebo over a 12-week period. The Phase III study involved approximately 2,400 patients and reported that those taking 2 mg of taranabant experienced double the weight loss compared to those on placebo after one year .

- Mechanism of Action : Taranabant acts as an inverse agonist at the CB1 receptor, which is implicated in appetite regulation. By inhibiting this receptor, taranabant reduces food intake and increases energy expenditure, leading to weight loss .

- Pharmacokinetics : A population pharmacokinetic model developed from data across multiple studies indicated that taranabant is primarily metabolized by cytochrome P450 3A4, with its active metabolite M1 having higher plasma concentrations than the parent compound .

Gastrointestinal Disorders

Recent studies have explored the application of taranabant in treating gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C):

- Animal Studies : Research using mouse models demonstrated that taranabant improved gastrointestinal motility and reduced abdominal pain associated with IBS-C. In vitro studies showed that it increased contractile responses in isolated mouse ileum and colon .

- Efficacy in Pain Management : Taranabant also exhibited antinociceptive effects in models of visceral pain, suggesting its potential as a therapeutic agent for managing pain related to gastrointestinal disorders .

Safety and Side Effects

Despite its promising applications, the development of taranabant faced significant challenges due to safety concerns:

- Psychiatric Side Effects : During clinical trials, participants reported increased anxiety, depression, and irritability, leading Merck to discontinue the drug's development for obesity treatment in 2008 .

- Comparative Safety Profile : Taranabant's safety profile was a critical factor in its regulatory approval process. Compared to other anti-obesity medications like rimonabant, which also targeted the endocannabinoid system but was associated with severe psychiatric side effects, taranabant's adverse effects were concerning enough to halt further development .

Summary Table of Key Findings

作用機序

Taranabant ((1R,2R)stereoisomer) exerts its effects by acting as an inverse agonist at the cannabinoid 1 receptor. This receptor is involved in the regulation of appetite, energy balance, and metabolism. By binding to this receptor, Taranabant ((1R,2R)stereoisomer) reduces the activity of the receptor, leading to decreased appetite and increased energy expenditure. The molecular targets and pathways involved include the endocannabinoid system and related signaling cascades .

類似化合物との比較

Rimonabant: Another cannabinoid 1 receptor inverse agonist with similar therapeutic applications.

AM251: A selective cannabinoid 1 receptor antagonist.

SR141716A: A well-known cannabinoid 1 receptor antagonist used in research.

Uniqueness: Taranabant ((1R,2R)stereoisomer) is unique due to its specific stereochemistry, which contributes to its high potency and selectivity for the cannabinoid 1 receptor. This stereoisomer has been shown to have distinct pharmacological properties compared to its S-enantiomer and other similar compounds .

生物活性

Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, was developed primarily for the treatment of obesity. It is known to influence appetite regulation and energy expenditure, making it a potential therapeutic option for weight management. This article delves into the biological activity of Taranabant, summarizing key research findings, clinical trial data, and its pharmacokinetic properties.

Taranabant acts as an inverse agonist at the CB1 receptor, which is implicated in the regulation of appetite and energy homeostasis. By inhibiting this receptor, Taranabant reduces food intake and promotes weight loss. The compound has demonstrated significant effects in both preclinical and clinical settings.

Efficacy in Animal Models

Preclinical studies have shown that Taranabant effectively reduces food intake and body weight in diet-induced obese (DIO) rats. The compound was found to significantly decrease acute food intake and increase energy expenditure when administered:

- Reduction in Food Intake : Taranabant led to a dose-dependent decrease in food consumption.

- Weight Loss : Significant reductions in body weight were observed, correlating with decreased fat mass.

These findings support the potential of Taranabant as a therapeutic agent for obesity management.

Phase II and III Trials

Taranabant underwent extensive clinical testing to evaluate its safety and efficacy. Notable trials include:

- Study Design : Double-blind, randomized, placebo-controlled studies involving overweight and obese participants.

- Dosage : Participants were administered doses of 2 mg, 4 mg, or 6 mg over periods up to 104 weeks.

Key Findings

| Dose (mg) | Weight Loss at 52 Weeks (kg) | Weight Loss at 104 Weeks (kg) | Proportion Losing ≥5% Baseline Weight (%) | Proportion Losing ≥10% Baseline Weight (%) |

|---|---|---|---|---|

| Placebo | -2.6 | -1.4 | 27% | 8% |

| 2 mg | -6.6 | -6.4 | 57% | 28% |

| 4 mg | -8.1 | -7.6 | Not reported | Not reported |

- At the end of 52 weeks, participants on Taranabant experienced statistically significant weight loss compared to placebo (p<0.001) .

- However, higher doses (6 mg) were associated with increased adverse events leading to discontinuation during the trial .

Safety Profile

The safety profile of Taranabant raised concerns due to dose-related increases in adverse effects, particularly gastrointestinal and psychiatric events. The overall assessment concluded that the benefits did not outweigh the risks for continued development as an obesity treatment .

Pharmacokinetics

A population pharmacokinetic model was developed using data from multiple studies involving various doses (0.5 to 8 mg). Key pharmacokinetic parameters included:

特性

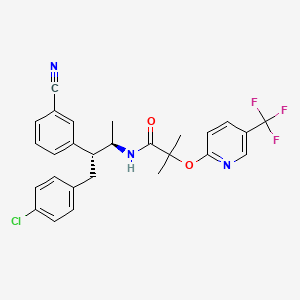

IUPAC Name |

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKJCMUNUWAGO-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。